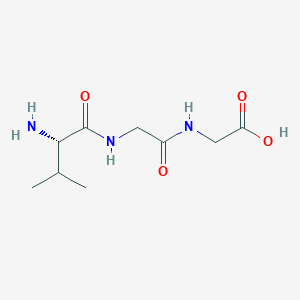

H-Val-gly-gly-OH

Übersicht

Beschreibung

The compound H-Val-gly-gly-OH is a tripeptide consisting of the amino acids valine, glycine, and glycine Tripeptides like this compound are small peptides that play significant roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated for the second glycine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity. The use of environmentally friendly solvents and reagents is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

H-Val-gly-gly-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its original form.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using specific reagents that target the desired residue.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield the original peptide sequence.

Wissenschaftliche Forschungsanwendungen

H-Val-gly-gly-OH has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.

Wirkmechanismus

The mechanism of action of H-Val-gly-gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in drug delivery or as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunoactive properties.

H-Ala-Gly-Gly-OH: A tripeptide with similar structural features but different biological activities.

H-Val-Ala-Gly-OH: Another tripeptide with distinct properties and applications.

Uniqueness

H-Val-gly-gly-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its simplicity and stability make it an ideal model for studying peptide synthesis and modification techniques.

Biologische Aktivität

H-Val-Gly-Gly-OH, also known as Valine-Glycine-Glycine, is a tripeptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural simplicity, which allows it to participate in various biological processes. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

This compound interacts with specific molecular targets within biological systems, influencing various signaling pathways. The mechanism involves:

- Binding to Receptors : The tripeptide may bind to receptors involved in metabolic regulation and immune response.

- Enzymatic Modulation : It can modulate enzyme activities, potentially enhancing or inhibiting metabolic pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress. This activity is vital for mitigating damage caused by reactive oxygen species (ROS) and could play a role in preventing chronic diseases associated with oxidative stress.

Immunomodulatory Effects

Studies have shown that this compound can enhance immune responses. This immunomodulatory effect may be attributed to its ability to stimulate the production of cytokines and other immune mediators, thereby improving the body’s defense mechanisms against pathogens.

Study 1: Antioxidant Activity

A study published in Antioxidants evaluated the antioxidant effects of various tripeptides, including this compound. The findings demonstrated that this compound significantly reduced oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Study 2: Immunomodulation

In an experimental model, this compound was administered to mice infected with a viral pathogen. The results showed a marked increase in the survival rate and a reduction in viral load, indicating that the peptide enhances the immune response against viral infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| H-Pro-Val-Gly-OH | Proline-Valine-Glycine | Antioxidant, Immunomodulatory |

| H-Lys-Ala-Val-Gly-OH | Lysine-Alanine-Valine-Glycine | Enhanced Immune Response |

| H-Pro-Ala-Lys-Val-OH | Proline-Alanine-Lysine-Valine | Antimicrobial Properties |

Eigenschaften

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFJAFRUVWZRKR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.